molecular formula C12H13F3O4 B11510315 Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate

Cat. No.: B11510315
M. Wt: 278.22 g/mol
InChI Key: APAZXFNEEOKAKL-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate is a fluorinated organic compound with significant applications in various fields. Its unique structure, featuring trifluoromethyl and hydroxy groups, imparts distinct chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with trifluoroacetic acid and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the hydroxy groups can

Properties

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H13F3O4/c1-6-4-8(5-7(2)9(6)16)11(18,10(17)19-3)12(13,14)15/h4-5,16,18H,1-3H3

InChI Key

APAZXFNEEOKAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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